molecular formula C15H17N3OS2 B6082745 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B6082745
M. Wt: 319.4 g/mol
InChI Key: IXQXJTPOPLNMSJ-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydro-1H-pyrrol-3-ol core substituted with a 4,5-dimethylthiazole ring at position 4, an imino group at position 5, and a 2-(thiophen-2-yl)ethyl chain at position 1. Structural determination of such complexes often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-9-10(2)21-15(17-9)13-12(19)8-18(14(13)16)6-5-11-4-3-7-20-11/h3-4,7,16,19H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQXJTPOPLNMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring followed by the construction of the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Thiophen-2-yl Ethyl Substituted Analogs

Compounds bearing the 2-(thiophen-2-yl)ethyl group, such as those in Pharmacopeial Forum (e.g., compounds d, e, f), share this substituent but differ in core structures. For example:

  • Compound d : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide .
  • Compound f : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine .

Key Comparison :

Feature Target Compound Compound d Compound f
Core Structure Dihydro-pyrrol Tetrahydronaphthalen-amine Tetrahydronaphthalen-amine
Thiophen-ethyl Position Position 1 of pyrrol N-substituent N- and O-substituent
Functional Groups Imino, thiazole, hydroxyl Hydroxy, amine oxide Ether, dual thiophen-ethyl

The thiophen-ethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, a feature shared across these analogs .

Thiazole-Containing Derivatives

Pyrazoline-thiazole hybrids, such as 14(R)-2-(2-(5-(benzo[d]thiazol-2-yl)-3-(2,5-dichloropyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-3,5-dichlorophenol, highlight the role of thiazole rings in bioactivity. These compounds are synthesized via reflux in ethanol, similar to methods for thiazolidinone derivatives .

Key Differences :

  • The target compound’s 4,5-dimethylthiazole may offer steric and electronic advantages over benzo[d]thiazole or dichloropyridinyl groups in analogs .

Dihydro-Heterocyclic Cores

Compounds like 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () share dihydro-heterocyclic frameworks but differ in substitution patterns.

Biological Activity

The compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. It contains a thiazole ring and a pyrrole structure, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The molecular formula of the compound is C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S, with a molecular weight of approximately 329.4 g/mol . The structure includes:

  • A thiazole moiety, which is commonly associated with antimicrobial properties.
  • A pyrrole ring that may enhance biological interactions due to its electron-rich nature.

Antimicrobial Activity

Compounds containing thiazole rings have been widely studied for their antimicrobial properties. Specifically, derivatives similar to our compound have shown effectiveness against various fungi and bacteria. For instance:

  • Candida albicans and Aspergillus niger are notable targets where thiazole derivatives exhibit antifungal activity.

The presence of the pyrrole ring may further enhance these interactions by improving binding affinity to biological targets.

CompoundTarget OrganismActivity
4-(4,5-dimethylthiazol)Candida albicansAntifungal
4-(4,5-dimethylthiazol)Aspergillus nigerAntifungal

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazole and pyrrole derivatives. For example:

  • Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against glioblastoma multiform cells, suggesting that similar compounds could be evaluated for their anticancer potential.

In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines:

Cell LineIC50 (µM)Reference
HCT1166.2
MDA-MB-23143.4
T47D27.3

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, compounds related to our target molecule have demonstrated additional biological activities:

  • Antidepressant effects have been noted in similar benzylamine derivatives.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiazole and pyrrole-containing compounds:

  • Da Silva et al. (2020) reported on the synthesis of thiazolidinones with notable antitumor activity against glioblastoma cells.
  • Yahiaoui et al. (2020) synthesized novel thiazolidine derivatives that exhibited antiproliferative activity across multiple cancer cell lines.

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